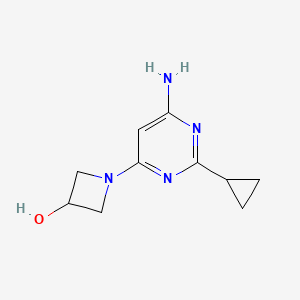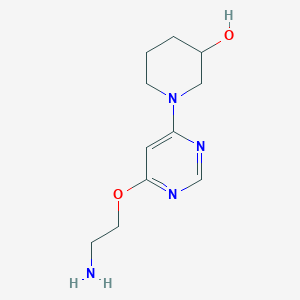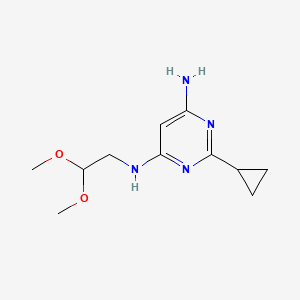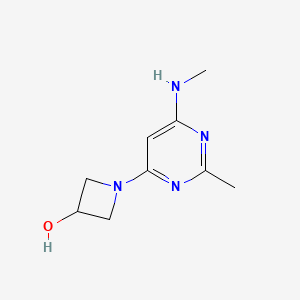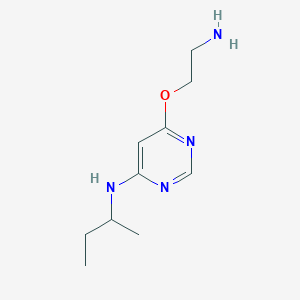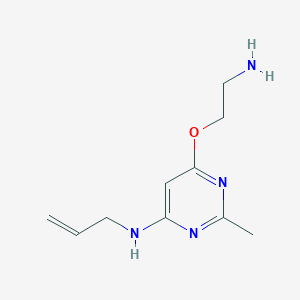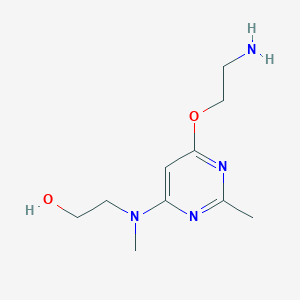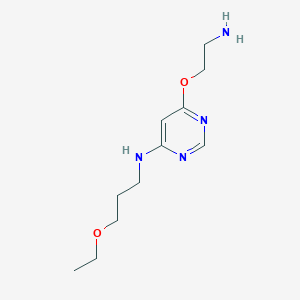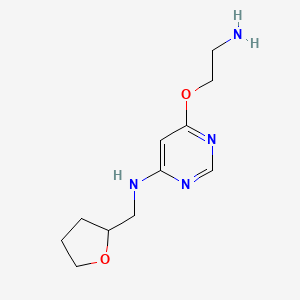![molecular formula C11H19N B1480414 7-Cyclopentyl-5-azaspiro[2.4]heptane CAS No. 2097958-83-1](/img/structure/B1480414.png)
7-Cyclopentyl-5-azaspiro[2.4]heptane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 7-Cyclopentyl-5-azaspiro[2.4]heptane involves several steps. The raw materials used in the synthesis are easy to obtain, and the process is simple . The synthesis involves a Curtius rearrangement reaction and a Hofmann degradation reaction .Molecular Structure Analysis
The molecular structure of 7-Cyclopentyl-5-azaspiro[2.4]heptane is complex, with a spirocyclic intermediate . The compound has a high optical purity, which is important for its biological activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 7-Cyclopentyl-5-azaspiro[2.4]heptane include a Curtius rearrangement reaction and a Hofmann degradation reaction . These reactions are crucial for obtaining the desired product with high optical purity .Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
A study reported the design, synthesis, and biological evaluation of novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines showing potent antibacterial activity against respiratory pathogens, including both gram-positive and gram-negative bacteria, as well as atypical strains. These compounds demonstrated excellent in vitro and in vivo activities against multidrug-resistant and quinolone-resistant strains, suggesting their potential as antibacterial drugs for respiratory tract infections (Odagiri et al., 2013).
Chemical Synthesis and Molecular Structure
Research on 1-azaspiro[2.4]hepta-1,4,6-trienes explored their synthesis through photolysis or thermolysis of azidofulvenes. These studies provide insights into the homoconjugative interactions within these compounds, contributing to the field of organic chemistry and offering potential pathways for the development of novel heterocyclic compounds (Banert et al., 2002).
Lipophilicity and Drug Design
An analysis of azaspiro[3.3]heptanes as replacements for traditional heterocycles like morpholines and piperidines in medicinal chemistry showed that incorporating a spirocyclic center can lower the lipophilicity of molecules. This finding has implications for drug design, suggesting that such modifications could enhance drug properties by affecting basicity and molecular geometry (Degorce et al., 2019).
Cycloaddition Reactions
Substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates were synthesized via highly regioselective 1,3-dipolar cycloaddition, highlighting the versatility of spirocyclic compounds in organic synthesis and their potential for creating diverse molecular architectures (Molchanov & Tran, 2013).
Spirocyclic Diamines in Drug Discovery
Cyclobutane-derived diamines, including azaspiro[3.3]heptane derivatives, were synthesized as sterically constrained diamine building blocks for drug discovery. These compounds are of interest due to their conformational preferences and potential applications in developing new pharmaceuticals (Radchenko et al., 2010).
Wirkmechanismus
While the exact mechanism of action of 7-Cyclopentyl-5-azaspiro[2.4]heptane is not clear, it is known to belong to the class of drugs known as cannabinoid receptor antagonists. This suggests that it may act by blocking the effects of cannabinoids, which are compounds that affect the central nervous system.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-cyclopentyl-5-azaspiro[2.4]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c1-2-4-9(3-1)10-7-12-8-11(10)5-6-11/h9-10,12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGMCLGYMPABJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CNCC23CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






